molecular formula C21H25NO3 B4538431 N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Cat. No.: B4538431
M. Wt: 339.4 g/mol
InChI Key: LURAPBBGKUNDAO-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a tert-butylphenyl group attached to an ethyl chain, which is further connected to a dihydrobenzodioxine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the dihydrobenzodioxine ring system, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tert-butylphenyl group is then introduced via Friedel-Crafts alkylation, followed by the attachment of the ethyl chain through a Grignard reaction. Finally, the carboxamide group is introduced through an amidation reaction using suitable reagents such as carbodiimides or acid chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate specific steps in the synthesis, and advanced purification techniques like chromatography or crystallization are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-tert-butylphenyl)ethyl]-N’-phenylthiourea
  • N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-3-piperidinecarboxamide
  • N-[1-(4-tert-butylphenyl)ethyl]-3-nitroaniline

Uniqueness

N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide is unique due to its specific structural features, such as the dihydrobenzodioxine ring system and the carboxamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

IUPAC Name

N-[1-(4-tert-butylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-14(15-9-11-16(12-10-15)21(2,3)4)22-20(23)19-13-24-17-7-5-6-8-18(17)25-19/h5-12,14,19H,13H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURAPBBGKUNDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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